2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is an organic compound that features a piperazine ring substituted with a bromo-chlorophenoxy group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-bromo-2-chlorophenol with chloroacetyl chloride to form 4-bromo-2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-(methylsulfonyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(methylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(methylsulfonyl)morpholine: Similar structure but with a morpholine ring.
Uniqueness
2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromo and chloro substituents allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O4S/c1-22(19,20)17-6-4-16(5-7-17)13(18)9-21-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFTXARUUOEZOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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